molecular formula C14H9ClFN3O2S2 B10833474 Hydrazide derivative 3

Hydrazide derivative 3

Cat. No.: B10833474
M. Wt: 369.8 g/mol
InChI Key: SDAYOLNMRBBFQH-JXAWBTAJSA-N
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Description

Hydrazide derivative 3 is a compound belonging to the class of hydrazides, which are organic compounds characterized by the presence of the functional group -C(=O)-NH-NH2. Hydrazides are known for their diverse biological activities and are widely used in medicinal chemistry due to their potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydrazide derivative 3 can be synthesized through various methods, including solution-based synthesis, mechanosynthesis, and solid-state melt reactions. The most common pathway involves the reaction of appropriate hydrazides with different aldehydes or ketones in organic solvents such as ethanol, methanol, or tetrahydrofuran . For instance, heating substituted hydrazides or hydrazines with corresponding aldehydes or ketones in ethanol or methanol can yield the desired hydrazide derivative .

Industrial Production Methods

In industrial settings, the preparation of this compound typically involves large-scale reactions under controlled conditions. The reaction mixture is heated and stirred, and the product is isolated through techniques such as distillation or crystallization. The use of high-purity reagents and solvents ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Hydrazide derivative 3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oximes, nitriles, hydrazines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Hydrazide derivative 3 can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of biological activities and its versatility in chemical synthesis .

Properties

Molecular Formula

C14H9ClFN3O2S2

Molecular Weight

369.8 g/mol

IUPAC Name

5-chloro-N-[(Z)-[3-(4-fluorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]amino]thiophene-2-carboxamide

InChI

InChI=1S/C14H9ClFN3O2S2/c15-11-6-5-10(23-11)13(21)17-18-14-19(12(20)7-22-14)9-3-1-8(16)2-4-9/h1-6H,7H2,(H,17,21)/b18-14-

InChI Key

SDAYOLNMRBBFQH-JXAWBTAJSA-N

Isomeric SMILES

C1C(=O)N(/C(=N/NC(=O)C2=CC=C(S2)Cl)/S1)C3=CC=C(C=C3)F

Canonical SMILES

C1C(=O)N(C(=NNC(=O)C2=CC=C(S2)Cl)S1)C3=CC=C(C=C3)F

Origin of Product

United States

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